BenchChemオンラインストアへようこそ!

1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride

lipophilicity logP membrane permeability

1-(Cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride is a salt-form member of the 2-aminoimidazole class, a privileged scaffold in medicinal chemistry for modulating diverse biological targets. The compound features a cyclopropylmethyl substituent at the N1 position and a free 2-amino group, offering a combination of increased lipophilicity (predicted logP ~0.69 for the imidazole core) and a reactive handle for further derivatization.

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
CAS No. 1209399-68-7
Cat. No. B1372082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride
CAS1209399-68-7
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CN=C2N.Cl
InChIInChI=1S/C7H11N3.ClH/c8-7-9-3-4-10(7)5-6-1-2-6;/h3-4,6H,1-2,5H2,(H2,8,9);1H
InChIKeyWMGWUCDSRVQJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1H-imidazol-2-amine Hydrochloride (CAS 1209399-68-7): Procurement-Relevant Physicochemical and Structural Profile


1-(Cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride is a salt-form member of the 2-aminoimidazole class, a privileged scaffold in medicinal chemistry for modulating diverse biological targets . The compound features a cyclopropylmethyl substituent at the N1 position and a free 2-amino group, offering a combination of increased lipophilicity (predicted logP ~0.69 for the imidazole core) and a reactive handle for further derivatization. As a hydrochloride salt, it is supplied as a solid with a purity specification of ≥98% (by HPLC) from verified vendors, suitable for reproducible research-scale synthesis and biological assay preparation .

Why Generic Substitution of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine Hydrochloride with Closest Analogs Risks Experimental Reproducibility


Simple interchange with the free base form (CAS 1178625-93-8) alters solubility, dissolution rate, and potentially hygroscopicity—critical factors for solution-phase assays and formulation . Replacing the cyclopropylmethyl group with a methyl or benzyl substituent changes lipophilicity and metabolic stability profiles, which can confound structure-activity relationship (SAR) studies where pharmacokinetic parameters are being correlated with biological activity . Even within the same compound class, variations in purity (95% vs. 98%) can introduce impurity-driven assay interference, leading to false positives or negatives in high-throughput screening campaigns .

Quantitative Evidence Supporting Differentiation of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine Hydrochloride for Scientific Procurement


Increased Lipophilicity (LogP +0.27) of Cyclopropylmethyl-Imidazole Core Versus 1-Methylimidazole

The cyclopropylmethyl substituent on the imidazole ring increases predicted logP by 0.27 units relative to the simplest N-alkyl analog, 1-methylimidazole. Specifically, 1-(cyclopropylmethyl)-1H-imidazole exhibits a predicted logP of 0.69 , compared to 0.42 for 1-methylimidazole . This moderate lipophilicity gain can enhance passive membrane permeability without drastically increasing molecular weight, a desirable profile for hit-to-lead optimization where balanced physicochemical properties are critical. For the 2-amino derivative, this difference is expected to translate similarly, providing a rational basis for selecting the cyclopropylmethyl variant over methyl-substituted analogs when programs prioritize cellular penetration or logD tuning.

lipophilicity logP membrane permeability drug design imidazole scaffold

Hydrochloride Salt Form Provides Enhanced Handling and Solubility Profile Over the Free Base

The target compound is supplied as a hydrochloride salt (CAS 1209399-68-7, MW 173.64), distinguishing it from the free base form (CAS 1178625-93-8, MW 137.18) . Pharmaceutical salt formation is a well-established strategy to improve aqueous solubility, dissolution rate, and solid-state stability of weakly basic compounds . While direct aqueous solubility data for this specific pair are not publicly available, the general principle that hydrochloride salts of amines exhibit superior water solubility and handling characteristics compared to their neutral free bases supports selection of the salt form for in vitro biological assays requiring aqueous dilutions, with additional benefits in stability during long-term storage as a solid .

salt form solubility hydrochloride free base formulation

High Purity Specification (≥98%) Reduces Impurity-Driven Assay Variability Compared to Lower-Grade Analogs

The target hydrochloride salt is offered at ≥98% purity (HPLC) by specialized vendors , whereas common in-class analogs such as 1-methyl-1H-imidazol-2-amine are frequently supplied at 95–97% purity . This 3-percentage-point purity difference, while seemingly small, corresponds to a 1.5- to 2-fold reduction in total impurity burden (from ≤5% to ≤2%) . In high-throughput screening (HTS) or quantitative assay contexts, higher purity reduces the probability of off-target interference, false hits, or inconsistent dose-response curves stemming from unidentified contaminants. For procurement decisions where batch-to-batch consistency and data reproducibility are paramount, the verified 98% specification provides a quantifiable quality advantage.

purity HPLC quality control assay reproducibility procurement

Cyclopropylmethyl Substituent Is Associated With Improved Metabolic Stability Over Methyl and tert-Butyl Analogs in Related Chemical Series

Although direct head-to-head microsomal stability data for 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride versus its methyl analog are not published, substantial literature evidence demonstrates that cyclopropyl-containing groups confer enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to simple alkyl chains . In a landmark study, trifluoromethylcyclopropyl analogs consistently showed higher metabolic stability in vitro and in vivo than their tert-butyl counterparts . The stronger C–H bonds of the cyclopropyl ring and its conformational rigidity are believed to reduce susceptibility to metabolic oxidation . By class-level inference, the cyclopropylmethyl substituent in the target compound is expected to provide a metabolic stability advantage over N-methyl or N-benzyl imidazole-2-amines, making it a more suitable scaffold for programs where metabolic liability of the N-alkyl group is a concern.

metabolic stability cyclopropyl microsomal clearance P450 lead optimization

Application Scenarios Where 1-(Cyclopropylmethyl)-1H-imidazol-2-amine Hydrochloride Provides Verifiable Procurement Advantages


Site-Specific Functionalization in Late-Stage Derivatization Programs

The 2-amino group provides a well-defined nucleophilic handle for amidation, reductive amination, or urea formation, while the cyclopropylmethyl N1 substituent remains inert under most derivatization conditions. This orthogonal reactivity profile, combined with the compound's ≥98% purity, makes it suitable for library synthesis where high conversion and minimal byproducts are required .

Aqueous Assay-Ready Formulation for Biochemical and Cellular Screening

The hydrochloride salt form facilitates dissolution in aqueous buffers and DMSO-water mixtures commonly used in enzyme inhibition and cell-based assays. This avoids the need for HCl spiking or sonication-intensive protocols often required for free base analogs, improving throughput and reproducibility in medium- to high-throughput screening campaigns .

Physicochemical Property Modulation in Hit-to-Lead Optimization

With a predicted logP increment of ~0.27 over the methyl analog, this scaffold allows medicinal chemists to tune lipophilicity within a narrow range while maintaining low molecular weight (173.64 g/mol). This is particularly valuable when optimizing cellular permeability and metabolic stability profiles without resorting to heavier aromatic substituents .

Pharmacokinetic-Liability Mitigation in Early Lead Series

The cyclopropylmethyl group, by analogy with literature on cyclopropyl-containing drug candidates, is expected to resist P450-mediated oxidative metabolism better than simple alkyl substituents. Incorporating this scaffold in early lead series can preemptively address metabolic soft spots commonly found in N-alkyl imidazole chemotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.